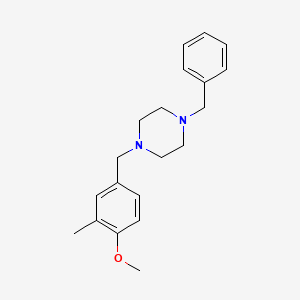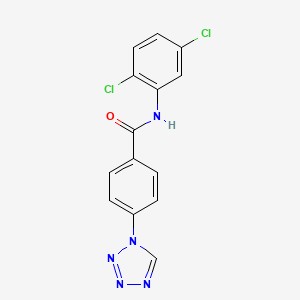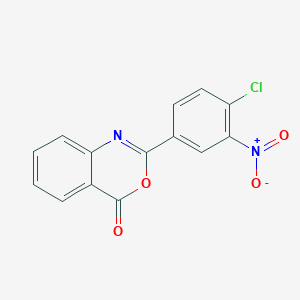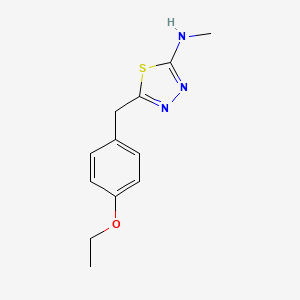![molecular formula C14H17N3O2S B5646626 phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5646626.png)
phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been widely used in agricultural research. It was first synthesized in the 1970s by a team of scientists at the University of California, Davis, and has since been used to study plant growth and development.
Mecanismo De Acción
The exact mechanism of action of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood, but it is believed to act as a cytokinin-like plant growth regulator. This compound has been shown to increase the production of cytokinins in plant tissues, which can promote cell division and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It can promote shoot regeneration and induce somatic embryogenesis, which can be useful for plant tissue culture and genetic engineering. This compound has also been shown to increase the production of secondary metabolites in plants, which can have pharmaceutical and industrial applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments is that it is a potent and effective plant growth regulator that can be used at low concentrations. However, this compound can also be toxic to plant tissues at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be expensive and difficult to obtain in some regions.
Direcciones Futuras
There are a number of future directions for research on phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate. One area of interest is the development of new methods for synthesizing this compound that are more cost-effective and environmentally friendly. Another area of interest is the use of this compound in plant biotechnology, such as genetic engineering and plant tissue culture. Finally, there is interest in exploring the potential pharmaceutical and industrial applications of this compound and other plant growth regulators.
Métodos De Síntesis
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can be synthesized using a variety of methods, including the reaction of phenyl isocyanate with 5-(1-ethylpropyl)-1,3,4-thiadiazole-2-thiol. The resulting product is then treated with phosphorus oxychloride to give the final product, this compound.
Aplicaciones Científicas De Investigación
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its effects on plant growth and development. It has been shown to promote shoot regeneration, induce somatic embryogenesis, and enhance callus formation in a variety of plant species. This compound has also been used to study the effects of plant growth regulators on plant growth and development.
Propiedades
IUPAC Name |
phenyl N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-10(4-2)12-16-17-13(20-12)15-14(18)19-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNWKIBYNQFWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5646557.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane](/img/structure/B5646565.png)
![2-anilino-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5646569.png)

![5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B5646582.png)

![[(3R*,4R*)-1-(5-fluoro-2-methoxybenzoyl)-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5646593.png)
![(4-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5646603.png)



![3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5646634.png)